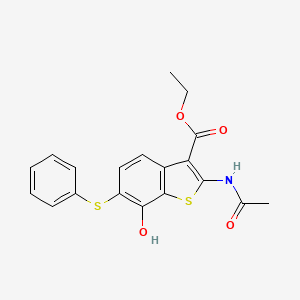

Ethyl 2-(acetylamino)-7-hydroxy-6-(phenylsulfanyl)-1-benzothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(acetylamino)-7-hydroxy-6-(phenylsulfanyl)-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzothiophene core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-7-hydroxy-6-(phenylsulfanyl)-1-benzothiophene-3-carboxylate typically involves multiple steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated benzothiophene derivative.

Acetylation and Hydroxylation: The acetylamino and hydroxy groups are introduced through selective acetylation and hydroxylation reactions, respectively.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The benzothiophene core allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration typically involves nitric acid and sulfuric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Halogenated and nitrated derivatives of the benzothiophene core.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 2-(acetylamino)-7-hydroxy-6-(phenylsulfanyl)-1-benzothiophene-3-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s benzothiophene core is known for its biological activity, including anti-inflammatory and anticancer properties. Researchers are exploring its potential as a lead compound for drug development, particularly in targeting specific enzymes and receptors.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 2-(acetylamino)-7-hydroxy-6-(phenylsulfanyl)-1-benzothiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(acetylamino)-7-hydroxy-1-benzothiophene-3-carboxylate: Lacks the phenylsulfanyl group, which may affect its biological activity and chemical reactivity.

Ethyl 2-(amino)-7-hydroxy-6-(phenylsulfanyl)-1-benzothiophene-3-carboxylate: Lacks the acetyl group, potentially altering its pharmacokinetic properties.

Ethyl 2-(acetylamino)-7-methoxy-6-(phenylsulfanyl)-1-benzothiophene-3-carboxylate: Contains a methoxy group instead of a hydroxy group, which may influence its solubility and reactivity.

Uniqueness

Ethyl 2-(acetylamino)-7-hydroxy-6-(phenylsulfanyl)-1-benzothiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the phenylsulfanyl group, in particular, distinguishes it from other benzothiophene derivatives, potentially enhancing its biological activity and making it a valuable compound for further research and development.

Biological Activity

Ethyl 2-(acetylamino)-7-hydroxy-6-(phenylsulfanyl)-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications. The findings are supported by data tables and case studies derived from recent research.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its pharmacological properties. Its structural formula is represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C20H19NO4S2

- Molecular Weight : 397.50 g/mol

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations have demonstrated that it induces apoptosis in cancer cell lines, particularly breast cancer (MCF-7) cells. The key findings are summarized below:

| Study | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| 23.2 | MCF-7 | Induction of apoptosis and necrosis | |

| 49.9 | Various | Cell cycle arrest at G2/M phase | |

| 52.9 - 95.9 | Other lines | Moderate cytotoxic activity |

- Apoptosis Induction : The compound was shown to significantly increase early and late apoptotic cell populations in MCF-7 cells, with early apoptosis at 8.73% and late apoptosis at 18.13% compared to untreated controls.

- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound resulted in G2/M-phase arrest with a 1.48-fold increase in cell population distribution.

- Autophagy Inhibition : The compound did not significantly induce autophagic cell death, suggesting that its antiproliferative effects are primarily through apoptosis and necrosis.

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of this compound:

- Case Study 1 : In vivo studies demonstrated that the compound reduced tumor size in xenograft models, indicating its effectiveness in a physiological context.

- Case Study 2 : A comparative study with standard chemotherapeutics showed that the compound improved hematological parameters in treated mice, suggesting a lower toxicity profile compared to traditional agents.

Properties

Molecular Formula |

C19H17NO4S2 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

ethyl 2-acetamido-7-hydroxy-6-phenylsulfanyl-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C19H17NO4S2/c1-3-24-19(23)15-13-9-10-14(25-12-7-5-4-6-8-12)16(22)17(13)26-18(15)20-11(2)21/h4-10,22H,3H2,1-2H3,(H,20,21) |

InChI Key |

UHPCKDBBKUZXDE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1C=CC(=C2O)SC3=CC=CC=C3)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.